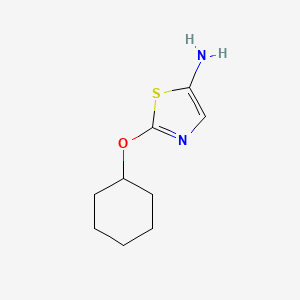

5-Amino-2-(cyclohexyloxy)thiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.goveurekaselect.comnih.gov Its structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. nih.gov This has led to the development of numerous clinically significant drugs across various therapeutic areas. spast.orgbohrium.com

The thiazole moiety is an integral component of natural products, such as vitamin B1 (thiamine), and is found in a multitude of synthetic drugs. nih.goveurekaselect.com Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govbohrium.commdpi.com The ability of the thiazole ring to serve as a bioisostere for other functional groups, coupled with its metabolic stability, makes it an attractive component in drug design. spast.org Researchers continue to explore the vast chemical space of thiazole derivatives to address unmet medical needs and combat challenges like drug resistance. nih.gov

Table 1: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral (HIV) |

| Abafungin | Antifungal |

| Meloxicam | Anti-inflammatory |

| Dasatinib | Anticancer |

| Tiazofurin | Anticancer |

Overview of 2-Aminothiazole (B372263) Derivatives in Academic and Industrial Research

Within the broader class of thiazoles, 2-aminothiazole derivatives have emerged as a particularly fruitful area of research. nih.govresearchgate.net The 2-aminothiazole core is a key building block for the synthesis of a diverse range of biologically active molecules. nih.gov This scaffold is present in several commercially successful drugs and is a focal point of extensive academic and industrial research programs. nih.gov

The amino group at the 2-position of the thiazole ring provides a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov This has led to the discovery of potent and selective inhibitors of various enzymes and receptors. The versatility of the 2-aminothiazole scaffold is highlighted by its presence in drugs with diverse mechanisms of action, from kinase inhibitors in oncology to modulators of neurodegenerative disease pathways. nih.gov The ongoing investigation into novel 2-aminothiazole derivatives aims to identify new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. derpharmachemica.com

Table 2: Selected Biological Activities of 2-Aminothiazole Derivatives

| Biological Activity | Research Focus |

| Anticancer | Inhibition of various kinases and cell proliferation. nih.govacs.org |

| Antimicrobial | Activity against a range of bacteria and fungi. mdpi.comnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. derpharmachemica.com |

| Antiviral | Inhibition of viral replication. mdpi.com |

| Neuroprotective | Potential in treating neurodegenerative diseases. |

Rationale for Advanced Investigation into 5-Amino-2-(cyclohexyloxy)thiazole within the Broader Thiazole Research Landscape

The specific compound, this compound, represents a novel and unexplored area within the well-established field of thiazole chemistry. While direct research on this molecule is not extensively documented, a strong rationale for its investigation can be constructed based on the known properties of its constituent chemical motifs.

The 2-aminothiazole core, as previously discussed, is a proven pharmacophore. The introduction of a cyclohexyloxy group at the 2-position is a strategic modification. The bulky and lipophilic nature of the cyclohexyl ring can significantly influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. This modification could enhance membrane permeability and potentially improve oral bioavailability. Furthermore, the ether linkage might offer a different metabolic profile compared to more common substituents.

The presence of an amino group at the 5-position is also of significant interest. The 5-position of the thiazole ring is a known site for electrophilic substitution, and functionalization at this position can modulate the electronic properties of the ring and provide an additional vector for interaction with biological targets. An amino group at this position can act as a hydrogen bond donor and acceptor, potentially leading to novel binding interactions with proteins.

The combination of the 5-amino and 2-cyclohexyloxy substituents on a thiazole scaffold presents a unique chemical entity with the potential for novel biological activity. The exploration of its synthesis and pharmacological properties is a logical next step in the broader effort to expand the therapeutic potential of thiazole-based compounds. Investigating this molecule could lead to the discovery of new lead compounds with unique pharmacological profiles, contributing to the development of next-generation therapeutics.

Structure

3D Structure

Properties

CAS No. |

1314355-69-5 |

|---|---|

Molecular Formula |

C9H14N2OS |

Molecular Weight |

198.29 g/mol |

IUPAC Name |

2-cyclohexyloxy-1,3-thiazol-5-amine |

InChI |

InChI=1S/C9H14N2OS/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h6-7H,1-5,10H2 |

InChI Key |

RWPACQPIDFPUAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(S2)N |

Origin of Product |

United States |

Computational Chemical Biology of 5 Amino 2 Cyclohexyloxy Thiazole

In Silico Approaches in Ligand-Target Interaction Prediction and Rational Drug Design

In silico approaches, which utilize computational methods, are integral to modern drug discovery and development. These techniques are pivotal in rational drug design, a process that aims to create new medications based on a deep understanding of biological targets. nih.gov By combining structural biology and computational chemistry, researchers can design compounds that are complementary in shape and charge to their specific biomolecular target, such as a protein or enzyme. nih.gov This structure-based drug design approach begins with the three-dimensional (3D) structure of the target, which allows for the determination of the binding site's topography. nih.gov Computational tools can then predict how a potential drug molecule, or ligand, will interact with this target.

The use of in silico methods is a cost-effective and time-saving strategy in the early phases of drug discovery. nih.gov These approaches help in identifying and optimizing lead compounds, predicting their absorption, distribution, metabolism, and excretion (ADME) properties, and assessing potential toxicity. nih.govvensel.org For heterocyclic compounds like thiazole (B1198619) derivatives, which are recognized as "privileged structures" in medicinal chemistry, in silico tools are extensively used to predict their biological activities and guide their synthesis. nih.govmdpi.com The goal is to design molecules with improved therapeutic action by considering specific structural features and molecular interactions necessary for binding to biological targets. nih.gov

Molecular Docking Studies of 5-Amino-2-(cyclohexyloxy)thiazole

Molecular docking is a key in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is crucial for understanding how a ligand, such as this compound, might interact with a biological target at the atomic level. wjarr.com While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology is widely applied to the broader class of aminothiazole derivatives to explore their therapeutic potential against various diseases, including cancer and microbial infections. nih.govwjarr.comnih.gov

Molecular docking simulations predict the binding conformation of a ligand within the active site of a target protein. nih.gov This process provides detailed insights into the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. rsc.org For example, in studies of other thiazole derivatives, docking has been used to identify key amino acid residues in the binding pocket that interact with the ligand. nih.gov The thiazole ring itself, along with its various substituents, can participate in these crucial interactions. nih.gov The 2-amino group and the cyclohexyloxy group at the 5-position of the target compound would be of particular interest in such a study, as they would likely form specific hydrogen bonds or hydrophobic contacts that determine the molecule's binding orientation and affinity. By analyzing these interaction patterns, researchers can build a comprehensive profile of how the compound engages with its biological target. biointerfaceresearch.com

A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol). nih.govresearchgate.net This score is calculated by a scoring function that evaluates the fitness of different binding poses. A lower binding energy generally indicates a more stable ligand-receptor complex and thus, a higher binding affinity. nih.gov For instance, docking studies on various thiazole derivatives against targets like tubulin or FabH inhibitors have reported binding energies and docking scores to rank potential inhibitors. wjarr.comnih.gov The pose with the most favorable score is typically selected as the most probable binding mode. wjarr.com This information is vital for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to a molecule affect its biological activity. psu.edu

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. semanticscholar.org MD simulations model the movement of every atom in the system over time, providing insights into the flexibility of both the ligand and the receptor upon binding. rsc.org This analysis can reveal conformational changes in the protein that are induced by the ligand, which may be crucial for its biological function. semanticscholar.orgnih.gov MD studies can also be used to assess the stability of the binding pose predicted by docking. rsc.org By calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation, researchers can determine if the ligand remains stably bound in the active site. rsc.org Such studies are essential for a more complete understanding of the ligand-receptor recognition process and the mechanism of action. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that the structural properties of a molecule determine its physicochemical characteristics, which in turn dictate its biological activity. researchgate.net For thiazole derivatives, QSAR models are developed to predict their therapeutic potential, such as antimicrobial or anticancer activity, based on their structural features. nih.govresearchgate.netijpsdronline.com These models are invaluable tools in drug design, enabling the prediction of the activity of novel, unsynthesized compounds and guiding the optimization of lead molecules to enhance their potency. researchgate.netijpsdronline.com

2D-QSAR models are developed using molecular descriptors that are calculated from the two-dimensional representation of a molecule, without the need for 3D conformational analysis. slideshare.net This makes them computationally less intensive than their 3D counterparts. slideshare.net The process involves generating a set of molecular descriptors for a series of thiazole compounds with known biological activities. Statistical methods are then employed to build a regression model that links these descriptors to the observed activity.

Several statistical techniques are used to develop 2D-QSAR models, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors.

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable for datasets where the number of descriptors is large or when descriptors are correlated with each other.

Artificial Neural Networks (ANN): ANNs are machine learning algorithms capable of modeling complex, non-linear relationships between molecular descriptors and activity.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures.

Molecular Descriptors are numerical values that represent the chemical and physical properties of a molecule. nih.govslideshare.net A wide variety of descriptors can be calculated and are typically categorized as follows:

| Descriptor Category | Description | Examples |

| Topological | Describe the atomic connectivity and shape of the molecule. | Wiener number, Balaban J index. slideshare.net |

| Electronic | Relate to the electron distribution in the molecule. | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy. |

| Physicochemical | Represent properties like solubility and hydrophobicity. | LogP (octanol-water partition coefficient), Molar Refractivity (MR). |

| Constitutional | Simple counts of atoms, bonds, rings, etc. | Molecular weight, number of hydrogen bond donors/acceptors. |

In various 2D-QSAR studies on thiazole derivatives, descriptors related to hydrophobicity (LogP), electronic properties (LUMO energy), and topology have been shown to be significant in predicting their biological activity. researchgate.net

3D-QSAR Techniques and Field Descriptors (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design for understanding how the structural characteristics of a molecule influence its biological activity. For a series of compounds related to this compound, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. nih.gov

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules within a 3D grid. The resulting field values are then correlated with the biological activity of the compounds using statistical methods like Partial Least Squares (PLS). This process generates contour maps that visualize regions where modifications to the molecular structure could enhance or diminish activity. For instance, a CoMFA model for this compound analogs would highlight areas where bulky substituents (steric fields) or electropositive/electronegative groups (electrostatic fields) are favorable for binding to a target protein. researchgate.netsrce.hr

CoMSIA extends the principles of CoMFA by incorporating additional molecular field descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This provides a more comprehensive understanding of the ligand-receptor interactions. A CoMSIA model for this compound derivatives would not only map steric and electrostatic requirements but also identify key hydrophobic pockets and specific sites for hydrogen bonding that are crucial for affinity. mdpi.com The information derived from these 3D-QSAR contour maps is instrumental in guiding the rational design of new, more potent inhibitors. nih.gov

To illustrate the application of these techniques, a hypothetical dataset for a series of this compound analogs and their corresponding biological activities could be analyzed.

Table 1: Hypothetical 3D-QSAR Data for this compound Analogs

| Compound ID | R-Group Modification | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |

|---|---|---|---|---|

| 1 | H (Parent) | 6.50 | 6.48 | 6.52 |

| 2 | 4-Methyl (cyclohexyl) | 6.85 | 6.81 | 6.88 |

| 3 | 4-Hydroxy (cyclohexyl) | 7.10 | 7.15 | 7.12 |

| 4 | 3-Chloro (cyclohexyl) | 6.30 | 6.35 | 6.28 |

| 5 | Amino N-acetyl | 6.15 | 6.11 | 6.18 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Model Validation, Predictive Power Assessment, and Applicability Domain Determination

The development of a robust and reliable 3D-QSAR model is contingent upon rigorous validation. semanticscholar.org Validation confirms the model's ability to make accurate predictions for new, untested compounds. nih.gov Key statistical metrics are used for both internal and external validation.

Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. The non-cross-validated correlation coefficient (r²_ncv) reflects the model's fit to the training data. nih.gov

External validation is a more stringent test of a model's predictive power. It involves using the developed model to predict the activity of a separate "test set" of compounds that were not used in model generation. The predictive ability is assessed by the predictive r² (r²_pred) value. nih.gov A reliable model should have an r²_pred value greater than 0.6. mdpi.com Further validation can be achieved through metrics such as the r_m² parameter, which assesses the correlation between observed and predicted data against the mean of observed data. nih.govnih.gov

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. nih.gov This is often visualized using a Williams plot, which graphs the standardized residuals versus the leverage (or influence) of each compound. Compounds that fall within the defined boundaries of the AD are considered to have reliable predictions. semanticscholar.org

Table 2: Statistical Validation Parameters for Hypothetical CoMFA and CoMSIA Models

| Parameter | CoMFA Model | CoMSIA Model | Accepted Value |

|---|---|---|---|

| q² (LOO) | 0.621 | 0.685 | > 0.5 |

| r²_ncv | 0.950 | 0.940 | > 0.6 |

| r²_pred | 0.685 | 0.822 | > 0.6 |

| Standard Error of Estimate (SEE) | 0.25 | 0.21 | Low as possible |

Note: The data in this table is derived from similar studies nih.gov and is for illustrative purposes only.

Molecular Dynamics Simulations and Enhanced Sampling Techniques for Ligand-Protein Systems

Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of ligand-protein systems at an atomic level. nih.gov For the this compound compound, MD simulations can be used to explore its binding mode with a target protein, assess the stability of the complex, and understand the conformational changes that occur upon binding. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of how the complex evolves over time, typically on the nanosecond to microsecond timescale. nih.gov

Conformational Analysis and Stability of Binding

Conformational analysis during MD simulations can reveal crucial information about the flexibility of both the ligand and the protein. The thiazole ring, for instance, can influence the conformational properties of the entire molecule, potentially adopting specific, stabilized conformations through intramolecular interactions like hydrogen bonds. nih.govnih.govresearchgate.net Analysis of the Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein interact with the ligand and which regions exhibit greater flexibility. nih.gov These simulations can also highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for maintaining the stability of the ligand-protein complex. nih.gov

Free Energy Perturbation and Binding Free Energy Calculations

Predicting the binding affinity of a ligand to its protein target is a primary goal of computational drug design. rsc.org While docking provides an initial estimate, more rigorous methods like binding free energy calculations are needed for accurate predictions. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are commonly used. nih.gov

FEP is a computationally intensive but highly accurate alchemical free energy method used to calculate the relative binding free energy (ΔΔG_bind) between two similar ligands. vu.nlvu.nl The method involves simulating a non-physical, or "alchemical," transformation of one ligand into another while it is bound to the protein and also in a solvent environment. The difference between the free energy changes for these two transformations yields the relative binding affinity. vu.nl FEP calculations can provide results that correlate strongly with experimental data, making them valuable for lead optimization. nih.govnih.gov The accuracy of FEP is highly dependent on sufficient sampling and the quality of the force field used. nih.gov

Table 3: Hypothetical Binding Free Energy Data for this compound Analogs

| Compound ID | Experimental ΔG_bind (kcal/mol) | Calculated ΔG_bind (FEP) (kcal/mol) |

|---|---|---|

| 1 | -9.85 | -9.75 |

| 2 | -10.20 | -10.35 |

| 3 | -10.55 | -10.60 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. It is intended to show the typical correlation between experimental and FEP-calculated values.

Structure Activity Relationship Sar Studies of 5 Amino 2 Cyclohexyloxy Thiazole Analogues

Design Principles for Systematic Structural Modification and Analogue Synthesis

The systematic design and synthesis of analogues of 5-Amino-2-(cyclohexyloxy)thiazole are guided by established principles of medicinal chemistry, primarily revolving around the modification of the core 2-aminothiazole (B372263) scaffold. The primary synthetic route to the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comwikipedia.org This method is highly versatile, allowing for the introduction of a wide variety of substituents at the C4 and C5 positions of the thiazole ring.

Systematic structural modification generally involves a few key strategies:

Scaffold Hopping and Core Modification: While the 2-aminothiazole ring is a common starting point, related heterocyclic systems such as 1,3,4-thiadiazoles are also explored to assess the impact of the heteroatom arrangement on activity. rsc.org

Substituent Modification at C2, C4, and C5: Each position on the thiazole ring offers an opportunity for modification to probe the steric, electronic, and lipophilic requirements of the target receptor. The amino group at C2, the cyclohexyloxy group at C2, and the amino group at C5 in the parent compound are all key points for derivatization.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which can enhance binding affinity by reducing the entropic penalty of binding. The fusion of a butylidene group to the C4 and C5 positions to create a 4,5,6,7-tetrahydrobenzo[d]thiazole core is an example of this principle. nih.gov

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the amino group at C5 could be replaced with other hydrogen bond donors or acceptors.

The synthesis of analogues typically begins with a suitable thiourea and a functionalized α-haloketone to form the substituted 2-aminothiazole core, followed by further modifications of the substituents. nih.govderpharmachemica.com

Impact of the Cyclohexyloxy Moiety on Target Binding Affinity, Selectivity, and Efficacy

While direct SAR studies on the 2-cyclohexyloxy group for this specific scaffold are not extensively documented, its impact can be inferred from general principles of drug-receptor interactions. The cyclohexyloxy moiety is a bulky and lipophilic group that can significantly influence a molecule's pharmacological profile.

Target Binding Affinity: The contribution of the cyclohexyloxy group to binding affinity is likely driven by hydrophobic interactions. If the target protein has a corresponding lipophilic pocket, the cyclohexyl ring can fit into this pocket, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The lipophilicity of substituents has been shown to be a key determinant of binding affinity in other heterocyclic compounds. nih.gov The flexible nature of the cyclohexyl ring allows it to adopt various conformations (e.g., chair, boat) to achieve an optimal fit within the binding site. However, if the binding pocket is sterically constrained, the bulkiness of the cyclohexyloxy group could lead to a steric clash, thereby reducing affinity.

Selectivity: The size and shape of the cyclohexyloxy group can be a critical determinant of selectivity. Different receptor subtypes or related proteins often have variations in the size and shape of their binding pockets. A bulky group like cyclohexyloxy may be accommodated by one receptor but not another, leading to selective binding. For instance, in a study of fentanyl analogs, the cyclopropyl (B3062369) group was well-accommodated by the µ-opioid receptor, whereas the larger valeryl group was not, leading to a significant difference in agonist activity. nih.gov

Influence of Substituents at Various Positions of the Thiazole Ring (C2, C4, C5) on Biological Activity

The biological activity of 2-aminothiazole derivatives is highly sensitive to the nature and position of substituents on the thiazole ring.

C2 Position: The 2-amino group is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the target protein. nih.gov Acylation of this amino group to form amides or its incorporation into urea (B33335) or thiourea functionalities are common strategies that have been shown to modulate activity. For example, N-Acyl-2-aminothiazoles have been identified as potent enzyme inhibitors. nih.gov

C4 and C5 Positions: These positions are frequently modified to explore the steric and electronic requirements of the binding site. Introduction of bulky or lipophilic groups at these positions can significantly impact potency. For instance, in a series of 2-aminothiazole derivatives, the introduction of a phenyl group at the C4-position was found to have a notable effect on potency. nih.gov In another study, fusing a butylidene group across C4 and C5 to form a tetrahydrobenzo[d]thiazole system led to potent antitumor activity. nih.gov Conversely, small alkyl groups like methyl at C4 or C5 have also been shown to be beneficial in certain contexts. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of 2-aminothiazole analogues.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C2 | Acylation (Amide formation) | Can lead to potent and selective inhibitors of enzymes like CDK2/cycE. | nih.gov |

| C4 | Phenyl group | Similar potency effect to having a methyl group at C4/C5. | nih.gov |

| C4/C5 | Fused butylidene (tetrahydrobenzo[d]thiazole) | Beneficial for cytotoxicity in antitumor compounds. | nih.gov |

| C5 | Bromo group | Led to IC50 values in the micromolar range for antitumor activity. | nih.gov |

| C5 | Arylazo group | Introduction of electron-donating groups (e.g., methoxy) on the aryl ring improved cytotoxicity. | nih.gov |

Elucidation of Key Pharmacophoric Features for Optimized 2-Aminothiazole Derivatives

Based on numerous SAR studies, a general pharmacophore model for biologically active 2-aminothiazole derivatives can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

The key pharmacophoric features for optimized 2-aminothiazole derivatives typically include:

The Thiazole Ring: This heterocyclic core acts as a rigid scaffold, correctly positioning the essential substituents for interaction with the target. The sulfur and nitrogen atoms can participate in various non-covalent interactions.

The 2-Amino Group: This group is a crucial hydrogen bond donor and/or acceptor. It often forms one or more hydrogen bonds with the hinge region of kinases or with key residues in other receptor binding sites, anchoring the molecule in place. nih.gov

A Lipophilic Pocket Binder: Often, a substituent at the C4 or C5 position is a hydrophobic group (e.g., an aryl or substituted aryl ring) that occupies a lipophilic pocket in the target protein, contributing to binding affinity through van der Waals or hydrophobic interactions.

A Hydrogen Bond Acceptor/Donor at C5: The presence of a group at the C5 position that can act as a hydrogen bond acceptor or donor can further enhance binding affinity and specificity. In the case of this compound, the 5-amino group serves as a potent hydrogen bond donor.

A Sterically Defined Group at C2: The substituent attached to the 2-position (in this case, the cyclohexyloxy group) occupies a specific region of the binding site. Its size, shape, and lipophilicity are critical for achieving high affinity and selectivity.

Strategic Combinations with Other Pharmacophores for Hybrid Molecules

A powerful strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. taylorandfrancis.com This approach can lead to compounds with dual modes of action, improved potency, or the ability to overcome drug resistance. The 2-aminothiazole scaffold is an excellent building block for creating such hybrids due to its synthetic tractability and established biological importance. nih.govmdpi.com

Several studies have reported the successful design and synthesis of 2-aminothiazole-based hybrid molecules. These hybrids often target multiple pathways involved in a disease state. For example, in cancer therapy, combining a kinase inhibitor pharmacophore with a feature that targets another cancer-related protein can lead to synergistic effects.

The table below presents examples of strategic combinations of the 2-aminothiazole pharmacophore with other biologically active moieties.

| Combined Pharmacophore | Rationale/Target | Resulting Biological Activity | Reference |

|---|---|---|---|

| Pyrimidine | Designed as dual inhibitors of kinases such as ALK and c-Met. | Potent inhibition of ALK kinase and its mutations. | nih.gov |

| HDAC inhibitor moiety (e.g., benzamide) | Creation of chimeric molecules that inhibit both kinases (like Bcr-Abl) and histone deacetylases (HDACs). | Dual activity against HDAC1 and Bcr-Abl. | nih.gov |

| Pyridine (B92270) | Incorporation of the pyridine moiety to explore new chemical space for antimicrobial agents. | Good to excellent antimicrobial activities. | nih.gov |

| Thiomorpholine | Design of novel anticancer agents. | Potent cytotoxic effects against lung cancer cell lines. | researchgate.net |

These examples highlight the modularity of the 2-aminothiazole scaffold and its utility in developing innovative therapeutic agents through the strategic combination of pharmacophores.

Biophysical Characterization of 5 Amino 2 Cyclohexyloxy Thiazole Target Interactions

Overview of Biophysical Techniques for Quantitative Ligand-Macromolecule Interaction Studies

A diverse array of biophysical methods is available to investigate the interactions between small molecules like 5-Amino-2-(cyclohexyloxy)thiazole and their biological targets. nih.govnih.govresearchgate.net These techniques provide quantitative data on various aspects of the binding event, including affinity, stoichiometry, kinetics, and thermodynamics. The selection of a particular method often depends on the properties of the ligand and macromolecule, the required throughput, and the specific questions being addressed.

Commonly employed techniques include fluorescence-based assays, which are highly sensitive and adaptable to high-throughput screening. nih.govnih.govtandfonline.com Calorimetric methods, such as Isothermal Titration Calorimetry (ITC), offer a detailed thermodynamic profile of the interaction. harvard.edunih.govwikipedia.org Spectroscopic techniques like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy provide valuable information about conformational changes in the macromolecule upon ligand binding. anu.edu.aunih.govnih.govnih.gov

Spectroscopic Methods for Binding and Conformational Analysis

Spectroscopic techniques are powerful tools for probing the binding of ligands to macromolecules and the resulting structural changes. nih.govresearchgate.net These methods rely on the interaction of electromagnetic radiation with the sample to reveal information about molecular structure and environment.

Fluorescence-Based Assays (e.g., Fluorescence Polarization Anisotropy (FPA), Intrinsic Fluorescence Quenching, Differential Scanning Fluorimetry (DSF))

Fluorescence-based assays are widely used in drug discovery due to their high sensitivity and suitability for various experimental formats. nih.govnih.gov

Fluorescence Polarization Anisotropy (FPA): This technique measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. nih.govnih.govgithub.ioceltarys.com When a small, fluorescently tagged version of this compound binds to its target protein, the increased molecular size slows its tumbling in solution. This results in an increase in the polarization of the emitted fluorescence, which can be used to determine the binding affinity. nih.govceltarys.com

Intrinsic Fluorescence Quenching: Many proteins contain fluorescent amino acids, primarily tryptophan. labbot.bio The binding of a ligand like this compound near a tryptophan residue can lead to a decrease, or quenching, of this intrinsic fluorescence. nih.govnih.govacs.org By titrating the protein with the ligand and monitoring the fluorescence intensity, a binding curve can be generated to calculate the dissociation constant (Kd). nih.govresearchgate.net

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. nih.govnih.govjove.comresearchgate.netspringernature.com The binding of this compound can stabilize its target protein, leading to an increase in the melting temperature (Tm). This change is monitored using a fluorescent dye that binds to unfolded proteins. nih.govnih.govspringernature.com DSF is a rapid and cost-effective method for screening compound libraries and confirming ligand binding. nih.govresearchgate.net

Table 1: Hypothetical Data from Fluorescence-Based Assays for this compound

| Assay Type | Parameter Measured | Hypothetical Value for this compound |

| Fluorescence Polarization Anisotropy (FPA) | Dissociation Constant (Kd) | 5.2 µM |

| Intrinsic Fluorescence Quenching | Dissociation Constant (Kd) | 4.8 µM |

| Differential Scanning Fluorimetry (DSF) | Change in Melting Temperature (ΔTm) | +3.5 °C |

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure and Ligand Binding-Induced Changes

Circular Dichroism (CD) spectroscopy is a valuable tool for examining the secondary and tertiary structure of proteins. anu.edu.aunih.govspringernature.comnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. nih.govspringernature.com Binding of a ligand such as this compound can induce conformational changes in its target protein, which can be detected as alterations in the CD spectrum. anu.edu.auacs.org These changes can provide insights into how the ligand affects the protein's alpha-helical and beta-sheet content. mdpi.com

Table 2: Hypothetical CD Spectroscopy Data for a Target Protein upon Binding of this compound

| Structural Component | % Content (Apo Protein) | % Content (Holo Protein) |

| α-Helix | 45% | 48% |

| β-Sheet | 25% | 23% |

| Random Coil | 30% | 29% |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structural Information

FTIR spectroscopy provides detailed information about the vibrational modes of molecules, making it a powerful technique for studying protein structure and ligand interactions. nih.govnih.govcanada.ca The amide I band in the protein's infrared spectrum is particularly sensitive to changes in secondary structure. mdpi.com The binding of this compound can cause shifts in the positions and intensities of specific absorption bands, indicating which functional groups on both the protein and the ligand are involved in the interaction. nih.govmdpi.com

Calorimetric Approaches for Thermodynamic Profiling

Calorimetric techniques directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (Ka, ΔH, n)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. harvard.edunih.govwikipedia.orgmalvernpanalytical.comnumberanalytics.com In an ITC experiment, a solution of the ligand, this compound, is titrated into a cell containing the target macromolecule. The heat released or absorbed during the binding process is measured directly. harvard.edunumberanalytics.com A single ITC experiment can determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). nih.govwikipedia.org From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the binding event. harvard.edunih.gov

Table 3: Hypothetical Thermodynamic Parameters for the Interaction of this compound with its Target Determined by ITC

| Thermodynamic Parameter | Symbol | Hypothetical Value |

| Association Constant | Ka | 2.1 x 10^5 M⁻¹ |

| Dissociation Constant | Kd | 4.8 µM |

| Enthalpy Change | ΔH | -8.5 kcal/mol |

| Entropy Change | ΔS | -5.7 cal/mol·K |

| Gibbs Free Energy Change | ΔG | -7.2 kcal/mol |

| Stoichiometry | n | 1.1 |

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the thermal stability of a target protein in its native state and when bound to a ligand, such as this compound. The principle of DSC lies in measuring the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.netsemanticscholar.org

When a protein is heated, it undergoes thermal denaturation, a process that is typically accompanied by the absorption of heat. This results in a characteristic peak in the DSC thermogram, with the temperature at the peak's apex representing the melting temperature (Tm) of the protein. The Tm is a direct measure of the protein's thermal stability.

The binding of a small molecule ligand like an aminothiazole derivative can stabilize the protein structure. This stabilization would be observed as an increase in the Tm of the protein-ligand complex compared to the protein alone. This "thermal shift" is a strong indicator of a binding event and can be used to rank the relative affinities of different compounds for the target protein. For instance, a larger thermal shift would generally suggest a stronger binding interaction.

In a hypothetical study involving this compound, one would expect to observe an increase in the melting temperature of its target protein upon complex formation, confirming a direct interaction and providing a measure of the binding-induced stabilization.

Label-Free Interaction Analysis Techniques

Label-free techniques are indispensable in modern drug discovery for providing quantitative data on biomolecular interactions without the need for modifying the molecules of interest with fluorescent or radioactive labels. nih.gov This avoids potential artifacts that can arise from labeling and allows for the study of interactions in a more native-like state.

Surface Plasmon Resonance (SPR) for Kinetic Binding Data (K_on, K_off, K_D)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that allows for the detailed analysis of binding kinetics. researchgate.netgiffordbioscience.comox.ac.uk In an SPR experiment, one of the interacting molecules (the ligand, which could be the target protein) is immobilized on a sensor chip surface. The other molecule (the analyte, such as this compound) is then flowed over this surface. nih.gov

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This signal change is proportional to the mass of the analyte bound. By monitoring the SPR signal over time during the association (analyte flowing over the surface) and dissociation (buffer flowing over the surface) phases, one can determine the association rate constant (k_on) and the dissociation rate constant (k_off). giffordbioscience.com The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated as the ratio of k_off to k_on. giffordbioscience.com

A hypothetical SPR analysis of this compound would provide precise values for its binding and unbinding rates to a target protein, offering a comprehensive understanding of the interaction kinetics.

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data

| Parameter | Value | Description |

|---|---|---|

| k_on (M⁻¹s⁻¹) | Value | Association rate constant |

| k_off (s⁻¹) | Value | Dissociation rate constant |

| K_D (M) | Value | Equilibrium dissociation constant |

Microscale Thermophoresis (MST) for Binding Affinity (K_d)

Microscale Thermophoresis (MST) is a solution-based method that measures the directed movement of molecules in a microscopic temperature gradient. This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. mdpi.com

In a typical MST experiment, one of the binding partners is fluorescently labeled (or intrinsic protein fluorescence is used). A constant concentration of the labeled molecule is mixed with varying concentrations of the unlabeled binding partner (e.g., this compound). The binding of the unlabeled molecule to the labeled one leads to a change in the thermophoretic movement, which is detected as a change in the fluorescence signal within the temperature gradient.

By plotting the change in the normalized fluorescence against the logarithm of the concentration of the unlabeled molecule, a binding curve can be generated, from which the dissociation constant (K_d) can be determined.

Table 2: Hypothetical Microscale Thermophoresis (MST) Binding Affinity Data

| Parameter | Value | Description |

|---|

| K_d (M) | Value | Dissociation constant |

Bio-Layer Interferometry (BLI) for Real-Time Binding Kinetics

Bio-Layer Interferometry (BLI) is another optical, label-free technique that provides real-time monitoring of biomolecular interactions. nih.gov Similar to SPR, one molecule (the ligand) is immobilized on a biosensor tip. The tip is then dipped into a solution containing the analyte (e.g., this compound).

Binding of the analyte to the immobilized ligand causes a change in the thickness of the biological layer on the biosensor tip. This change is measured as a shift in the interference pattern of white light reflected from the two surfaces of the tip. This wavelength shift is directly proportional to the amount of bound analyte.

Like SPR, BLI can be used to determine the kinetic parameters k_on and k_off, and subsequently the equilibrium dissociation constant K_D. nih.gov

Table 3: Hypothetical Bio-Layer Interferometry (BLI) Kinetic Data

| Parameter | Value | Description |

|---|---|---|

| k_on (M⁻¹s⁻¹) | Value | Association rate constant |

| k_off (s⁻¹) | Value | Dissociation rate constant |

| K_D (M) | Value | Equilibrium dissociation constant |

Analytical Ultracentrifugation (AUC) for Stoichiometry and Oligomerization State

Analytical Ultracentrifugation (AUC) is a powerful technique for studying the behavior of macromolecules in solution. In a sedimentation velocity experiment, a sample containing the interacting molecules is subjected to a strong centrifugal force. The rate at which the molecules sediment depends on their size, shape, and density.

By monitoring the sedimentation of the individual components and the complex they form, AUC can provide information about the stoichiometry of the interaction—that is, the ratio in which the molecules bind to each other. For example, it could determine if one molecule of this compound binds to one or two molecules of its target protein.

Furthermore, AUC can reveal whether the binding of the ligand induces a change in the oligomerization state of the target protein (e.g., causing it to dimerize or dissociate).

Mass Spectrometry-Based Biophysical Methods

Mass spectrometry (MS) has emerged as a versatile tool in structural biology, offering insights into the mass, stoichiometry, and dynamics of protein-ligand complexes.

Native Mass Spectrometry

Native MS involves analyzing intact protein-ligand complexes under non-denaturing conditions. This allows for the direct measurement of the mass of the complex, from which the stoichiometry of binding can be determined with high accuracy. It can also be used to assess the heterogeneity of binding.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of proteins and identifying ligand binding sites. nih.govnih.gov The method relies on the principle that the amide hydrogens on the backbone of a protein can exchange with deuterium (B1214612) atoms when the protein is placed in a deuterated solvent. nih.gov

The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. When a ligand like this compound binds to its target protein, it can alter the protein's conformation and/or directly shield certain regions from the solvent. This results in a change in the rate of deuterium uptake in those regions.

By analyzing the deuterium uptake of different peptide fragments of the protein using mass spectrometry, it is possible to map the regions of the protein that are affected by ligand binding. This provides valuable information about the binding site and the allosteric effects of ligand binding on the protein's structure and dynamics. nih.gov

Future Research Directions and Translational Perspectives for 5 Amino 2 Cyclohexyloxy Thiazole

Exploration of Novel Biological Targets and Therapeutic Areas for 2-Aminothiazole (B372263) Scaffolds

The 2-aminothiazole nucleus is a "privileged structure" known to interact with a wide array of biological targets, leading to diverse therapeutic applications. Historically, these derivatives have been investigated and developed for their anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govmdpi.com For instance, the 2-aminothiazole core is central to anticancer drugs like Dasatinib and the PI3K inhibitor Alpelisib. nih.gov

Future research will focus on expanding this therapeutic footprint by exploring novel biological targets. The inherent versatility of the 2-aminothiazole scaffold allows for structural modifications that can tune its selectivity and potency towards new enzymes and receptors. Emerging areas of interest include neurodegenerative diseases, metabolic disorders, and rare genetic diseases. rsc.org For example, recent studies have explored 2-aminothiazole derivatives as regulators of phosphodiesterase type 5 (PDE5) and as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential applications in erectile dysfunction and inflammatory conditions, respectively. rsc.orgresearchgate.net The exploration of their effects on targets like Traf2- and Nck-interacting kinase in lung adenocarcinoma points to a continuing expansion into specific and challenging cancer types. nih.gov

| Therapeutic Area | Established Targets/Applications | Emerging Targets/Applications | Key Findings | Citations |

| Oncology | Kinase inhibitors (e.g., PI3K, cyclin-dependent kinases) | Traf2- and Nck-interacting kinase (TNIK), Phosphodiesterase type 5 (PDE5) | Potent and selective inhibition against various human cancer cell lines including breast, leukemia, and lung cancer. | nih.govnih.govresearchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral agents | Targeting multidrug-resistant pathogens | Activity demonstrated against azole-resistant A. fumigatus and other resistant microorganisms. | mdpi.commdpi.com |

| Inflammation | General anti-inflammatory agents | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) inhibitors | Selective inhibition of COX-2, suggesting potential for developing anti-inflammatory drugs with fewer side effects. | rsc.orgresearchgate.net |

| Neurological Disorders | Anticonvulsant, Antiprion activity | Phosphodiesterase type 5 (PDE5) regulators for neuroinflammation | PDE5 inhibitors have been reported as potential therapy for neuroinflammatory and neurodegenerative diseases. | rsc.orgresearchgate.net |

| Cardiovascular/Metabolic | Antihypertensive, Antidiabetic agents | Carbonic Anhydrase Inhibitors | Potential for developing novel diuretics and therapies for related conditions. | nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery for Thiazole (B1198619) Derivatives

The convergence of artificial intelligence (AI) and drug discovery presents a paradigm shift, moving from laborious traditional screening to rapid, predictive, and optimized processes. researchgate.net For thiazole derivatives, AI and machine learning (ML) are becoming indispensable tools for accelerating the identification and development of new drug candidates. These computational approaches are being applied across the discovery pipeline, from target identification to lead optimization. nih.gov

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.goveurekaselect.com By training ML algorithms on datasets of known thiazole compounds and their biological activities, researchers can build models that predict the efficacy of novel, untested derivatives. nih.gov For instance, an ML model was developed to predict the antiurease activity of thiazole derivatives, demonstrating the ability to rapidly screen virtual libraries for potential hits. researchgate.net Virtual screening using deep learning models, such as DenseNets, can analyze vast chemical databases to identify compounds that are likely to bind to a specific biological target, significantly reducing the time and cost associated with high-throughput screening. researchgate.net Furthermore, AI algorithms can predict crucial physicochemical and pharmacokinetic properties, helping to prioritize compounds like 5-Amino-2-(cyclohexyloxy)thiazole with a higher probability of success in later developmental stages. nih.gov

| AI/ML Technique | Application in Thiazole Drug Discovery | Example/Finding | Citations |

| Machine Learning (ML) / Deep Learning (DL) | Prediction of drug-target interactions; Virtual screening; Development of novel drug candidates. | ML models routinely enhance the efficiency and quality of designing drug targets and discovering novel drugs. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | A QSAR model for 53 thiazole derivatives was built to predict anticancer activity against the estrogen receptor. | nih.goveurekaselect.com |

| Virtual Screening (VS) | Identifying potential drug candidates from large compound libraries computationally. | ML-based VS can be effectively applied to drug development for complex diseases like Alzheimer's. | researchgate.net |

| Property Prediction | Predicting physicochemical properties (e.g., solubility, toxicity, bioavailability). | AI algorithms can be trained on databases of known compounds to recognize patterns between chemical structure and properties. | nih.gov |

| Classification Models | Classifying compounds as active or inactive against a specific target. | ML classifiers used to predict novel urease inhibitors from a diverse dataset of compounds showed high precision. | researchgate.net |

Development of Advanced Synthetic Methodologies with Enhanced Sustainability and Efficiency

The chemical synthesis of thiazole derivatives is evolving to meet the growing demand for greener, more efficient, and cost-effective manufacturing processes. nih.gov Traditional synthesis methods often rely on hazardous reagents and solvents, generating significant chemical waste. researcher.life The principles of green chemistry are now guiding the development of advanced synthetic methodologies that minimize environmental impact while often improving reaction yields and purity. bohrium.com

Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis are being employed to dramatically shorten reaction times and increase efficiency compared to conventional reflux methods. bohrium.comresearchgate.net The use of environmentally benign solvents, such as water or ionic liquids, is replacing volatile organic compounds. bohrium.com Furthermore, the development and use of reusable, green catalysts, like magnetic nanoparticles, are enhancing the sustainability of thiazole synthesis by simplifying purification and reducing waste. bohrium.com These modern approaches not only address environmental concerns but also offer advantages in scalability and cost-effectiveness, making them crucial for the viable production of compounds like this compound. nih.govresearchgate.net

| Synthetic Methodology | Description | Advantages over Conventional Methods | Citations |

| Microwave Irradiation | Using microwave energy to heat reactions rapidly and uniformly. | Shorter reaction times, improved yields, higher purity. | researcher.lifebohrium.com |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to accelerate chemical reactions. | Enhanced reaction rates, good yields, often performed at lower temperatures. | researcher.lifebohrium.com |

| Green Solvents | Using environmentally benign solvents like water, PEG-600, or ionic liquids. | Reduced environmental impact, avoidance of hazardous organic solvents. | bohrium.comresearchgate.net |

| Green Catalysts | Utilizing recoverable and reusable catalysts, such as nanochitosan or magnetic nanoparticles. | Catalyst can be easily separated and reused, minimizing waste and cost. | bohrium.com |

| Mechanochemistry | Performing reactions by grinding solids together, often without any solvent. | Reduces or eliminates the need for solvents, high efficiency. | nih.govresearchgate.net |

Collaborative Research Paradigms and Data Sharing for Advancing Chemical Biology

The complexity of modern drug discovery and chemical biology necessitates a shift towards more collaborative research models and robust data-sharing infrastructures. nih.gov Progress in understanding the full potential of chemical scaffolds like the 2-aminothiazoles depends on the ability of the scientific community to aggregate, share, and analyze data from disparate sources. The lack of standardized, publicly available data can impede research progress and the development of powerful predictive models. nih.gov

Initiatives promoting Findable, Accessible, Interoperable, and Reusable (FAIR) data principles are critical. acs.org Public repositories such as PubChem, ChEMBL, and the Protein Data Bank (PDB) serve as central hubs for chemical, bioactivity, and structural data, respectively. nih.gov These platforms enable researchers to access vast datasets that can fuel new hypotheses and computational models. For a specific compound like this compound, its synthesis, and any future biological screening data should be deposited in such open databases to contribute to the collective knowledge. Mandates from funding agencies and publishers to deposit data in structured formats are helping to ensure that research outputs are more valuable to the broader community. acs.org This open, collaborative paradigm, combined with web-based tools that integrate chemical informatics with social networking, is poised to accelerate the translation of chemical biology research into tangible therapeutic advances. capes.gov.brrsc.org

| Initiative/Platform | Description | Relevance to Chemical Biology Research | Citations |

| PubChem | A public repository from the NIH for chemical and biological data, including substances, compounds, and bioassays. | Provides free access to screening data for bioactive compounds, benefiting preclinical research. | nih.govacs.org |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties, maintained by EMBL-EBI. | Extracts and standardizes bioactivity data from primary scientific literature, crucial for QSAR and ML model building. | nih.gov |

| Protein Data Bank (PDB) | The primary global archive for 3D structural data of large biological molecules (proteins and nucleic acids). | Essential for structure-based drug design and understanding drug-target interactions at the atomic level. | nih.gov |

| FAIR Data Principles | A set of guiding principles to make data Findable, Accessible, Interoperable, and Reusable. | Promotes better data management and stewardship, enhancing the transparency and value of research data. | acs.org |

| Open Reaction Database | An initiative to capture and share detailed, structured information about chemical reactions. | Aims to overcome the lack of high-quality, publicly available reaction data needed to train predictive synthesis models. | nih.gov |

Q & A

Q. What are the standard synthetic protocols for 5-Amino-2-(cyclohexyloxy)thiazole, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. A general method involves refluxing a substituted thiourea or aminonitrile precursor with cyclohexyloxy-containing reagents in ethanol or 1,4-dioxane under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal under reduced pressure and recrystallization (e.g., using ethanol or ethyl acetate) are standard purification steps. Purity optimization can be achieved via orthogonal experimental design, varying parameters like reaction time, solvent polarity, and catalyst loading . For example, orthogonal arrays (e.g., L9 Taguchi) can identify critical factors influencing yield, such as molar ratios (1:1.2 for amine:aldehyde) and temperature (80–100°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm the cyclohexyloxy group (δ 1.2–1.8 ppm for cyclohexyl protons; δ 70–80 ppm for C-O) and thiazole ring (δ 6.8–7.5 ppm for aromatic protons; δ 150–160 ppm for C=S/N) .

- GC-MS/HRMS : Validate molecular weight (e.g., m/z 239.3 for C9H13N3OS) and fragmentation patterns .

- FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) . Consistency across these methods minimizes structural ambiguity .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for thiazole derivatives be resolved across different cell lines?

Discrepancies often arise from cell-specific uptake mechanisms or metabolic variations. To address this:

- Validate assay conditions : Use standardized protocols (e.g., SRB assay ) with matched incubation times (48–72 hours) and DMSO controls (<0.5% v/v) .

- Cross-validate cell lines : Compare results in related cancer models (e.g., HEPG-2 vs. HA22T for liver cancer) to rule out lineage-specific artifacts .

- Mechanistic studies : Perform fluorescence quenching or TEMPO trapping to assess reactive oxygen species (ROS) generation, which may vary by cell type .

Q. What strategies improve reaction yields for this compound derivatives under green chemistry principles?

- Catalyst optimization : Replace traditional acids (e.g., H2SO4) with β-cyclodextrin or iodine (0.5–1 mol%), enhancing regioselectivity while reducing waste .

- Solvent selection : Use ethanol-water mixtures (7:3 v/v) to improve solubility of polar intermediates and reduce toxicity .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 4 hours) and improve yields by 15–20% .

Q. How does the cyclohexyloxy group influence the compound’s pharmacokinetic properties?

The bulky cyclohexyl moiety enhances lipid solubility, increasing membrane permeability (logP ≈ 2.5). However, it may reduce aqueous solubility, necessitating formulation adjustments:

- Salt formation : Hydrochloride salts improve solubility by 3–5× in PBS (pH 7.4) .

- Prodrug strategies : Esterification of the amino group (e.g., acetyl or benzoyl derivatives) enhances bioavailability . Computational modeling (e.g., QSAR) can predict ADMET profiles by correlating substituent effects with partition coefficients .

Data Contradiction and Validation

Q. How to address inconsistencies in reported antibacterial activity of this compound analogs?

- Standardize MIC assays : Use broth microdilution (CLSI guidelines) with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

- Check stereochemical purity : Chiral impurities (e.g., from racemic synthesis) can skew bioactivity. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>98%) .

- Synergistic studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects masked in standalone assays .

Methodological Recommendations

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set to map electron density (e.g., Fukui indices) at the thiazole C-2 and C-5 positions .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase), prioritizing substituents with high docking scores (>–9 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.